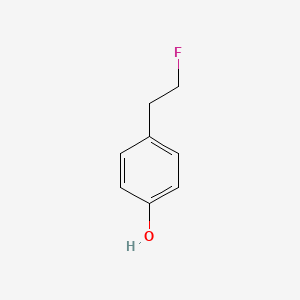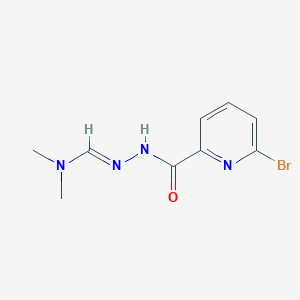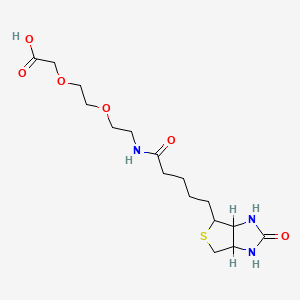
Biotinyl-8-amino-3,6-dioxaoctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl-8-amino-3,6-dioxaoctanoic acid is a biotinylating reagent linked with a polyethylene glycol (PEG) chain for improved water solubility. Biotin is an affinity ligand used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins . The compound has the molecular formula C16H27N3O6S and a molecular weight of 389.5 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Biotinyl-8-amino-3,6-dioxaoctanoic acid can be synthesized through a series of chemical reactions involving biotin and a PEG linker. The carboxylic group of biotin can react with amine-containing molecules in the presence of activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The reaction typically occurs under mild conditions, ensuring the stability of the biotin moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 97% . The compound is then stored at low temperatures (0-8°C) to maintain its stability .
化学反应分析
Types of Reactions
Biotinyl-8-amino-3,6-dioxaoctanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxylic acid and amine groups. These reactions are facilitated by the use of coupling agents like HATU .
Common Reagents and Conditions
HATU: Used as a coupling agent to activate the carboxylic group for reaction with amines.
DMF (Dimethylformamide): Often used as a solvent in these reactions due to its ability to dissolve both reactants and products.
Major Products Formed
The major products formed from these reactions are biotinylated compounds, which can be used for various biochemical applications such as labeling proteins or nucleic acids .
科学研究应用
Biotinyl-8-amino-3,6-dioxaoctanoic acid is widely used in scientific research due to its ability to biotinylate molecules, enhancing their detection and purification. Some key applications include:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in pull-down assays to study protein-protein interactions.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of biotinylated reagents for research and development
作用机制
The mechanism of action of biotinyl-8-amino-3,6-dioxaoctanoic acid involves the formation of a stable bond between biotin and the target molecule. The biotin moiety binds with high affinity to streptavidin or avidin proteins, allowing for the efficient capture and detection of the biotinylated molecule . This interaction is highly specific and robust, making it a valuable tool in various biochemical applications.
相似化合物的比较
Biotinyl-8-amino-3,6-dioxaoctanoic acid is unique due to its PEG linker, which enhances its water solubility and reduces non-specific binding. Similar compounds include:
1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride: Another biotinylated linker with similar applications.
8-Biotinylamido-3,6-dioxaoctanoic acid: A versatile biotinylated linker used in chemical tools.
These compounds share similar functionalities but differ in their linkers and specific applications, highlighting the versatility and specificity of this compound.
属性
IUPAC Name |
2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJSWUMAQDFRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
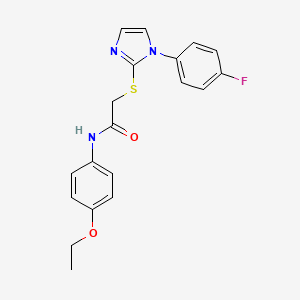


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2757088.png)
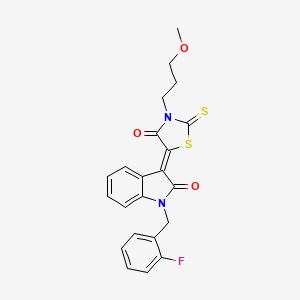
![2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2757091.png)
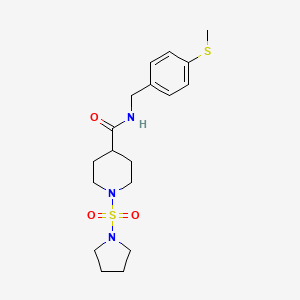
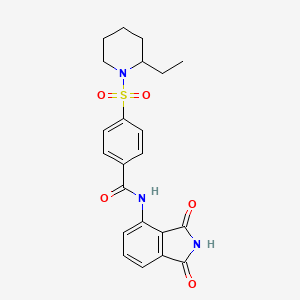
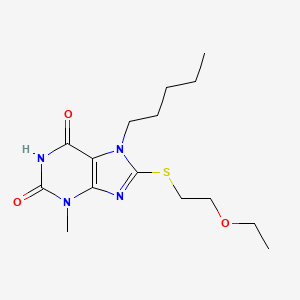
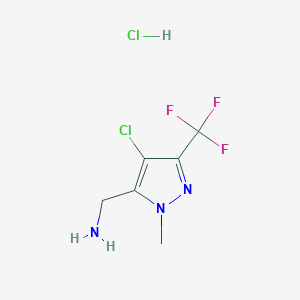
![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)
![N-(4-ethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2757099.png)
